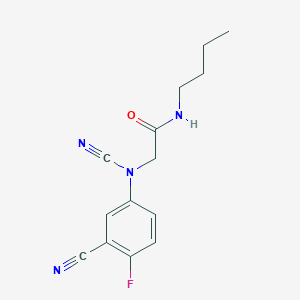![molecular formula C12H13N3O2 B2379742 1-[6-Methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]ethanone CAS No. 1242313-72-9](/img/structure/B2379742.png)
1-[6-Methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[6-Methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]ethanone is a chemical compound that has recently caught the attention of scientists. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis
The molecular formula of 1-[6-Methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]ethanone is C12H13N3O2, and its molecular weight is 231.255.Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Immunosuppression and Anticancer Activity : Derivatives of the compound showed potent immunosuppressive effects against macrophages and T-lymphocytes. Some derivatives were also significant inhibitors of LPS-stimulated NO generation. Additionally, they exhibited strong cytotoxicity against various cancer cell lines, such as colon carcinoma, hepatocellular carcinoma, and lymphoblastic leukemia (Abdel‐Aziz et al., 2011).
Neuroprotective Effects : Certain derivatives have been found to improve learning and memory dysfunction in mice, indicating potential neuroprotective or cognitive enhancing properties (Zhang Hong-ying, 2012).
Antiviral Properties : Derivatives of this compound have been evaluated for their antiviral activities, particularly against HSV1 and HAV-MBB (Attaby et al., 2006).
Catalytic Applications : The compound and its derivatives have been used in the synthesis of catalysts for processes like ethylene dimerization, demonstrating their utility in chemical synthesis and industrial applications (Nyamato et al., 2015).
Antifungal Activity : Some derivatives have shown moderate antifungal activity against various strains of Candida, suggesting their potential use in antifungal therapies (Mamolo et al., 2003).
Antibacterial Properties : Various derivatives have been tested for their antibacterial activities against different bacterial strains, showing potential as antibacterial agents (Joshi et al., 2011).
Antimicrobial Efficacy : Some derivatives have demonstrated significant antimicrobial activity, highlighting their potential in treating microbial infections (Salimon et al., 2011).
Mécanisme D'action
While the specific mechanism of action for 1-[6-Methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]ethanone is not mentioned in the search results, it’s worth noting that imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Orientations Futures
The broad range of chemical and biological properties of imidazole and its derivatives make them an important synthon in the development of new drugs . As such, 1-[6-Methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]ethanone and similar compounds may have potential for future pharmaceutical applications.
Propriétés
IUPAC Name |
1-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-6-15(7-13-8)11-5-4-10(9(2)16)14-12(11)17-3/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBCAAJYECWSEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(N=C(C=C2)C(=O)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

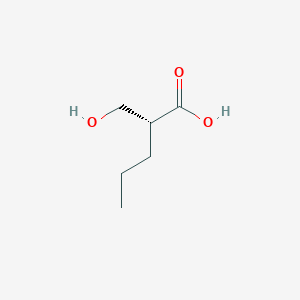
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2379660.png)

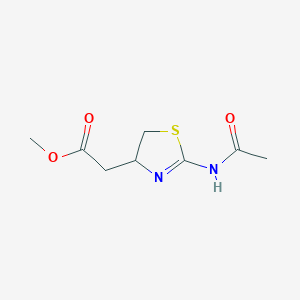
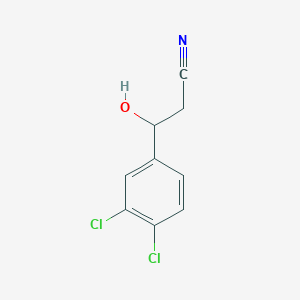
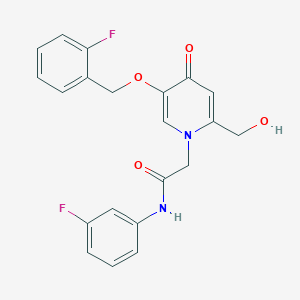

![N-(4-methylbenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2379672.png)
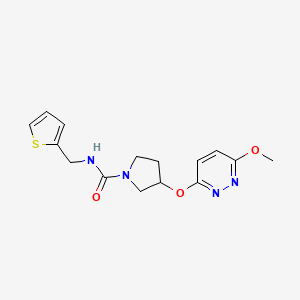
![Methyl 3-{[(2,6-dimethylphenyl)amino]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2379674.png)

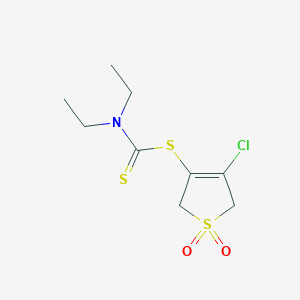
![3-(4-Bromophenyl)-6-[(4-phenylpiperazin-1-yl)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2379679.png)
